molecular formula C17H18N6O2 B12768324 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3-methoxyphenyl)-9-methyl-6-propyl- CAS No. 135445-79-3

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3-methoxyphenyl)-9-methyl-6-propyl-

Cat. No.: B12768324
CAS No.: 135445-79-3
M. Wt: 338.4 g/mol
InChI Key: UCYGZZBAQBJXFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3-methoxyphenyl)-9-methyl-6-propyl- is a triazolopurine derivative characterized by a fused triazole-purine core with a 3-methoxyphenyl substituent at position 3, a methyl group at position 9, and a propyl chain at position 4. Key features include:

  • Molecular formula: Likely C17H18N6O2 (inferred from , which describes a para-methoxyphenyl analogue).
  • Substituent effects: The 3-methoxyphenyl group introduces steric and electronic modifications compared to other aryl substituents (e.g., chlorophenyl, pyridinyl).

Properties

CAS No.

135445-79-3

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C17H18N6O2/c1-4-8-22-15-13(21(2)10-18-15)16-20-19-14(23(16)17(22)24)11-6-5-7-12(9-11)25-3/h5-7,9-10H,4,8H2,1-3H3

InChI Key

UCYGZZBAQBJXFD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC(=CC=C4)OC)N(C=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an appropriate nitrile to form the triazole ring.

    Substitution Reactions: Subsequent substitution reactions introduce the methoxyphenyl, methyl, and propyl groups at the desired positions on the triazole ring.

    Cyclization to Form the Purine Ring: The final step involves the cyclization of the triazole intermediate with a suitable aldehyde or ketone to form the purine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3-(3-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological processes at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-9-methyl-6-propyl-6,9-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations in Analogues

The target compound’s structure aligns with derivatives bearing aryl, alkyl, and heterocyclic substituents. Key comparisons include:

Compound (CAS) Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound (3-methoxy) 3-methoxyphenyl (C6H4OCH3) C17H18N6O2 ~338.37 Predicted CCS ([M+H]+): 180.1 Ų
4-Chlorophenyl (135445-83-9) 4-chlorophenyl (C6H4Cl) C16H15ClN6O 342.78 Higher lipophilicity; antimicrobial
2-Chlorophenyl (135445-81-7) 2-chlorophenyl (C6H4Cl) C16H15ClN6O 342.78 Industry applications (intermediate)
3,4-Dichlorophenyl (135445-91-9) 3,4-dichlorophenyl C16H14Cl2N6O 377.23 Enhanced potency; potential toxicity
4-Methoxyphenyl (CID 3077731) 4-methoxyphenyl (C6H4OCH3) C17H18N6O2 338.37 Improved solubility; CCS data available
8-Cyclopentyl (135445-96-4) Cyclopentyl, propyl C17H22N6O 326.40 A3 adenosine receptor agonism

Key Observations :

  • Methoxy vs. Chloro : Methoxy groups enhance solubility via hydrogen bonding but reduce electronegativity compared to chloro substituents, impacting target binding .
  • Collision Cross-Section (CCS) : The target compound’s predicted CCS (180.1 Ų for [M+H]+) suggests a compact structure, advantageous for membrane permeability .

Receptor Interactions

  • A3 Adenosine Receptor (A3AR) Agonism: The cyclopentyl-propyl analogue (CAS 135445-96-4) demonstrates potent A3AR activity, relevant to inflammatory diseases . The target compound’s propyl and 3-methoxy groups may similarly modulate receptor binding but with distinct selectivity due to aryl electronic effects.
  • Anticancer Activity : Triazolopurines with methoxy groups (e.g., 4-methoxy in ) inhibit DNA synthesis via enzyme interactions. The 3-methoxy substituent’s orientation may reduce efficacy compared to para-substituted derivatives .

Metabolic and Pharmacokinetic Profiles

  • Lipophilicity : Chlorophenyl derivatives (ClogP ~2.5–3.0) exhibit higher membrane permeability than methoxy analogues (ClogP ~1.8–2.2) but may face metabolic instability due to cytochrome P450 interactions .
  • Synthetic Accessibility : Methoxy groups are introduced via milder conditions (e.g., nucleophilic substitution) compared to chloro groups, favoring scalable synthesis .

Biological Activity

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(3-methoxyphenyl)-9-methyl-6-propyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H14N6O
  • Molecular Weight : 294.31 g/mol
  • CAS Number : 135446-07-0

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly in cancer therapy. It exhibits potential as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the growth of cancer cells. Studies indicate that it can induce apoptosis (programmed cell death) in various cancer cell lines by disrupting the cell cycle and promoting DNA fragmentation .
    • For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic cells from 1.79% (control) to 36.06% after 24 hours of exposure. This suggests a potent ability to trigger apoptosis through G1/S phase arrest .
  • Target Selectivity :
    • The compound has been evaluated for its selectivity towards different targets. In vitro studies have demonstrated that it acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with IC50 values ranging from 0.3 to 24 µM .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionDual inhibition of EGFR and VEGFR
Cell Cycle DisruptionArrests G1/S phase leading to increased apoptosis

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study conducted on the effects of this compound on various cancer cell lines revealed significant cytotoxicity and apoptosis induction. The compound was found to enhance the early and late apoptosis rates significantly compared to controls .
  • Mechanistic Insights :
    Molecular docking studies have elucidated the binding modes of the compound with target proteins, providing insights into its mechanism of action. These studies suggest that structural features such as the presence of the methoxy group may enhance binding affinity to specific targets involved in tumor proliferation.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Synthesis of triazolo-purine derivatives typically involves cyclocondensation reactions or multi-step functionalization of purine scaffolds. For example, triazolo-thiadiazole analogs are synthesized via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) . Optimization strategies include:

  • Temperature control : Gradual heating (70–90°C) minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Catalysis : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
    Yield improvements (>70%) are achieved by monitoring intermediates via TLC and adjusting stoichiometric ratios of substituents (e.g., 3-methoxyphenyl groups) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Modern structural elucidation relies on:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and aromatic signals (δ 6.8–7.4 ppm for methoxyphenyl).
  • X-ray crystallography : Resolves stereochemistry and hydrogen bonding in crystalline forms.
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).
    Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) reduces ambiguity in complex fused-ring systems .

Advanced Research Questions

Q. How can computational tools predict drug-likeness and pharmacokinetic properties?

Platforms like SwissADME evaluate:

  • Lipophilicity (LogP) : Critical for membrane permeability; values between 1–3 are ideal for CNS penetration.
  • Solubility (LogS) : Predicted via atom-based contributions; derivatives with polar groups (e.g., methoxy) improve aqueous solubility.
  • Metabolic stability : Cytochrome P450 interactions are modeled to prioritize compounds with low hepatic clearance.
    Experimental validation includes:
  • In vitro assays : Microsomal stability tests (e.g., human liver microsomes).
  • Permeability studies : Caco-2 cell monolayers assess intestinal absorption .

Q. What experimental designs address discrepancies in solubility or bioactivity data across batches?

  • Batch variability analysis : Compare HPLC purity profiles (>95%) and residual solvent levels (e.g., DMF ≤ 500 ppm).
  • Salt formation : Improve solubility via hydrochloride or sodium salts, monitored by pH-solubility profiling.
  • Cocrystallization : Coformers like succinic acid enhance dissolution rates in biorelevant media (e.g., FaSSIF) .

Q. How can environmental fate studies be designed to assess ecological risks?

Adopt methodologies from long-term environmental projects (e.g., INCHEMBIOL):

  • Degradation kinetics : Hydrolysis/photolysis half-lives under simulated sunlight (λ = 290–800 nm).
  • Bioaccumulation : Measure log Kow (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna).
  • Toxicity tiers : Start with acute assays (e.g., algal growth inhibition) before chronic multi-generational studies .

Q. What strategies resolve contradictions in receptor binding affinity data?

  • Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding thermodynamics.
  • Molecular docking : Identify key residues (e.g., purine-binding pockets in kinases) using AutoDock Vina.
  • Mutagenesis studies : Validate docking predictions by mutating critical amino acids (e.g., Ala-scanning) .

Methodological Best Practices

  • Stereochemical control : Use chiral HPLC or enzymatic resolution to isolate enantiomers with distinct bioactivities.
  • Stability profiling : Store derivatives under inert atmospheres (N₂) at −20°C to prevent oxidation of propyl/methyl groups.
  • Data transparency : Report raw spectral data in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.